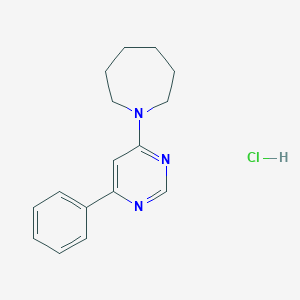

1-(6-phenylpyrimidin-4-yl)azepane hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azepane derivatives, such as "1-(6-phenylpyrimidin-4-yl)azepane hydrochloride," involves complex chemical reactions that require precise conditions for successful outcomes. For example, asymmetric syntheses of substituted azepanes have been achieved through diastereoselective and enantioselective methods, indicating the potential methodologies that could be applied to the synthesis of the compound (Lee & Beak, 2006).

Molecular Structure Analysis

The molecular structure of azepane derivatives is crucial for understanding their chemical behavior and potential applications. Studies on similar compounds have utilized X-ray crystallography to determine configurations and molecular orientations, which are essential for predicting the reactions and interactions of "1-(6-phenylpyrimidin-4-yl)azepane hydrochloride" (Caygill, Hartshorn, & Steel, 1990).

Chemical Reactions and Properties

The chemical reactions and properties of azepane derivatives can vary widely depending on their specific molecular structures. For instance, the photolysis of azidopyridines has been studied, providing insights into the reactivity of nitrogen-containing heterocycles, which could be relevant for understanding the chemical behavior of "1-(6-phenylpyrimidin-4-yl)azepane hydrochloride" (Dias, Mornet, & Richomme, 1996).

Physical Properties Analysis

The physical properties of azepane derivatives, including solubility, melting points, and crystal structure, are critical for their practical application and manipulation in the laboratory. Hydrogen-bonding patterns and solid-state structures have been analyzed in enaminones to understand their stability and reactivity (Balderson, Fernandes, Michael, & Perry, 2007).

Chemical Properties Analysis

The chemical properties of "1-(6-phenylpyrimidin-4-yl)azepane hydrochloride," such as reactivity with other chemical species, potential for forming bonds, and behavior under different conditions, can be inferred from studies on similar compounds. For example, the synthesis and evaluation of azo dyes from dihydroxypyrimidine showcase the reactivity of pyrimidine derivatives, providing a basis for understanding the chemical properties of the compound (Yazdanbakhsh et al., 2012).

Applications De Recherche Scientifique

Protein Kinase B Inhibitors

Novel azepane derivatives, including those related to 1-(6-phenylpyrimidin-4-yl)azepane hydrochloride, have been prepared and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds, based on molecular modeling and crystal structure analyses, have shown significant in vitro inhibitory activity and plasma stability, highlighting their potential in drug development for diseases where PKB-alpha plays a crucial role (Breitenlechner et al., 2004).

Enantioselective Amine α-Functionalization

The compound has relevance in the field of asymmetric synthesis, where methods to functionalize the α-methylene C–H bonds of aza-heterocycles enantioselectively are of significant importance. Research involving palladium-catalyzed enantioselective α-C–H coupling of a wide range of amines, including azepanes, demonstrates the compound's utility in creating bioactive molecules and therapeutics with high enantioselectivity and regioselectivity (Jain et al., 2016).

Antimicrobial Activity

Synthesis and antimicrobial activity studies of novel azolopyrimidines and pyrido-triazolo-pyrimidinones incorporating pyrazole moiety have shown high activity against Gram-positive and Gram-negative bacteria. This suggests potential applications of 1-(6-phenylpyrimidin-4-yl)azepane hydrochloride derivatives in developing new antimicrobial agents (Abbas et al., 2017).

Nonlinear Optical Properties

Studies on thiopyrimidine derivatives, which include phenyl pyrimidine derivatives, have demonstrated promising applications in nonlinear optics (NLO) fields. These compounds exhibit significant NLO properties, suggesting their potential in optoelectronic and high-tech applications (Hussain et al., 2020).

Azaspirocycles Synthesis

Diverse azaspirocycles, including functionalized pyrrolidines, piperidines, and azepines, can be synthesized from omega-unsaturated dicyclopropylmethylamines, which are novel building blocks obtained through multicomponent condensation. This synthesis route, involving selective ring-closing metathesis, epoxide opening, or reductive amination, highlights the compound's utility in chemistry-driven drug discovery (Wipf et al., 2004).

Propriétés

IUPAC Name |

1-(6-phenylpyrimidin-4-yl)azepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3.ClH/c1-2-7-11-19(10-6-1)16-12-15(17-13-18-16)14-8-4-3-5-9-14;/h3-5,8-9,12-13H,1-2,6-7,10-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIYGGAQSQWXIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Phenylpyrimidin-4-yl)azepane;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)

![2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4625963.png)

![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B4625966.png)

![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4625970.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)

![dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4626012.png)

![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626019.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4626031.png)

![N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4626037.png)

![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4626044.png)

![3-(4-methoxyphenyl)-N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B4626053.png)